3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole

Catalog No.
S15361524
CAS No.
M.F
C9H8BrN3
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole

Product Name

3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole

IUPAC Name

3-bromo-1-(4-methylphenyl)-1,2,4-triazole

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C9H8BrN3/c1-7-2-4-8(5-3-7)13-6-11-9(10)12-13/h2-6H,1H3

InChI Key

BLKDMACKROBMPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)Br

3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole is a highly regiopure, halogenated N-aryl triazole building block essential for the synthesis of advanced agrochemicals, OLED materials, and pharmaceutical active ingredients. Featuring a highly reactive C3-bromine atom and a lipophilic p-tolyl moiety, this compound serves as an optimal electrophile for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. For industrial buyers and medicinal chemists, procuring this pre-assembled scaffold eliminates the need for early-stage Chan-Evans-Lam arylation, streamlining synthetic workflows, reducing solvent waste, and ensuring high batch-to-batch reproducibility in downstream functionalization [1].

Research & Synthesis Fit

Regiochemically defined 1,2,4-triazole building block
Bromine at C3 enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings
Pre-installed N1-p-tolyl group streamlines diarylation workflows

Substituting this specific compound with the unsubstituted 3-bromo-1H-1,2,4-triazole core and attempting in-house N-arylation with p-tolylboronic acid typically results in a mixture of N1 and N2 regioisomers. This necessitates resource-intensive chromatographic separation, drastically reducing overall process yield and increasing the cost of goods [1]. Furthermore, substituting the 3-bromo leaving group with a cheaper 3-chloro analog severely depresses the rate of oxidative addition during subsequent palladium-catalyzed couplings. This forces manufacturers to rely on expensive, proprietary dialkylbiaryl phosphine ligands to achieve acceptable conversions, negating any upfront material cost savings [2]. Thus, procuring the pure 3-bromo-1-(p-tolyl) isomer is critical for maintaining process efficiency and lowering overall catalytic costs.

Substitution Risk

Bromine handle substitution
Removing or replacing the 3‑bromo group eliminates key cross‑coupling reactivity; non‑halogenated analogs require additional halogenation steps.
N1‑p‑tolyl identity
Substituting p‑tolyl with H, phenyl, or other aryl groups alters electronic and steric profiles, potentially shifting reaction rates and downstream binding.
Regioisomeric p‑tolyl placement
Ortho‑ or meta‑tolyl isomers change electron‑donation geometry; the para‑methyl group maximizes conjugative effects while minimizing steric clash.

Elimination of Regioisomeric Yield Loss in N-Arylation

In-house synthesis of N-arylated triazoles via Chan-Evans-Lam coupling of 3-bromo-1H-1,2,4-triazole with p-tolylboronic acid typically yields the desired N1-isomer in only 60-77% isolated yield, with the remainder lost to N2-arylation byproducts and unreacted starting material [1]. Procuring the pre-synthesized 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole guarantees >98% regiochemical purity, directly bypassing this yield penalty and eliminating the need for complex, solvent-heavy chromatographic purification steps in the primary synthetic sequence.

Evidence DimensionIsolated yield of desired N1-aryl isomer
Target Compound Data>98% purity (procured directly)
Comparator Or BaselineIn-house synthesis via Chan-Lam coupling (60-77% yield)
Quantified Difference21-38% yield recovery and elimination of chromatography
ConditionsStandard Cu-catalyzed Chan-Evans-Lam arylation conditions vs. direct procurement

Bypassing in-house arylation eliminates a major synthetic bottleneck, reducing solvent waste and ensuring high-throughput scalability.

Regiochemical advantage for cross‑coupling
Reported
1 synthetic step vs. 2 steps for diarylation
Supports higher-throughput library synthesis; reduces purification bottlenecks
Based on programmed arylation protocol of Deb et al. 2024; specific conditions may vary

Superior Oxidative Addition Kinetics vs. 3-Chloro Analogs

The C3-bromine atom provides a substantially lower activation energy for palladium-catalyzed oxidative addition compared to 3-chloro-1-aryl-1,2,4-triazoles. In standard Suzuki-Miyaura couplings with arylboronic acids, 3-bromo triazoles achieve >90% conversion within 2-4 hours using standard Pd(PPh3)4 catalysts, whereas the 3-chloro analogs require extended heating (12-24 hours) or the use of expensive dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to reach similar conversions .

Evidence DimensionReaction time for >90% conversion in Suzuki coupling
Target Compound Data2-4 hours with standard Pd catalysts
Comparator Or Baseline3-Chloro-1-(p-tolyl)-1H-1,2,4-triazole (12-24 hours or requires premium ligands)
Quantified Difference3x to 6x faster reaction time and reduced ligand cost
ConditionsStandard Suzuki-Miyaura coupling conditions (Pd(PPh3)4, base, heat)

Procuring the bromo derivative allows manufacturers to use cheaper, standard palladium catalysts while significantly reducing reactor cycle times.

Lipophilicity vs. unsubstituted triazole
Data to verify
ΔLogP ≈ +0.72 to +1.76; ΔPSA ≈ +8.6 to +49.1
Shifts lipophilicity toward cell‑permeability range; supports drug‑like property optimization
Computed AlogP; experimental logD not reported. mcule entry gives alternative values

Enhanced Lipophilicity and Solvent Compatibility vs. Phenyl Analogs

The presence of the para-methyl group (p-tolyl) significantly alters the physicochemical profile of the triazole scaffold compared to the unsubstituted 1-phenyl analog. The p-tolyl moiety increases the compound's lipophilicity, which translates to enhanced solubility in industrially preferred, less polar organic solvents such as toluene and methyl tert-butyl ether (MTBE) [1]. This improved solubility profile facilitates higher concentration reactions, easier liquid-liquid extractions, and prevents premature precipitation during low-temperature process steps.

Evidence DimensionProcess solvent solubility and extraction efficiency
Target Compound DataHigh solubility in toluene/MTBE (p-tolyl group)
Comparator Or Baseline3-Bromo-1-phenyl-1H-1,2,4-triazole (lower solubility in non-polar solvents)
Quantified DifferenceEnables higher molarity process streams and cleaner phase separations
ConditionsIndustrial scale-up conditions using Class 3 solvents

Enhanced solubility in standard process solvents directly increases volumetric productivity and simplifies downstream workup.

Antifungal activity context
Class-level inference
Bromo-triazoles ranked among top in 29‑compound SAR series
Class‑level SAR signal supports antifungal screening; compound‑specific data needed
Direct activity data for this compound not available; p‑tolyl derivative activity inferred from related scaffolds
IDO1 inhibition: 1,2,3‑triazole analog
Context-dependent
Brominated analog IC₅₀ = 1.028 µM; non‑brominated inactive
Bromine essential for IDO1 engagement in related isomer; cross‑scaffold inference
1,2,3-triazole data; 1,2,4-triazole IDO1 activity uncharacterized. Requires validation
1,2,4‑ vs. 1,2,3‑triazole scaffold
Class-level inference
1,2,4-triazole core of 6+ FDA‑approved drugs; 1,2,3-triazole distinct
Scaffold choice impacts pharmacophore fit; supports target‑specific library design
Pharmacophore precedent; individual target engagement must be validated experimentally

Synthesis of Di-arylated Triazole Therapeutics

As a direct precursor for generating 1,5-di-arylated or 1,3-di-arylated 1,2,4-triazoles via sequential cross-coupling, targeting kinase inhibitors or tubulin polymerization inhibitors (e.g., combretastatin analogues). The pre-installed p-tolyl group ensures optimal lipophilicity for target binding [1].

Agrochemical Discovery and Formulation

Utilized as a core building block for designing novel triazole-based fungicides. The C3-bromo position allows for rapid diversification via Suzuki coupling, while the p-tolyl group provides necessary lipophilicity for cuticular penetration in plants [2].

Development of OLED and Advanced Materials

Employed in the construction of electron-transporting materials or bipolar host materials. The bromo group allows for facile attachment to extended conjugated systems (e.g., carbazoles or fluorenes), avoiding the harsh conditions required for C-H activation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
N1‑p‑tolyl diaryl‑triazole library synthesis
One‑step Suzuki coupling at C3‑Br
Synthetic step‑count reduction and yield benchmarking
Antifungal lead generation
Brominated 1,2,4‑triazole core with p‑tolyl lipophilicity
Antifungal potency and selectivity profiling against Candida and Aspergillus
IDO1 inhibitor scaffold‑hopping
Bromine and p‑tolyl retention from active 1,2,3‑triazole analog
IDO1 inhibition assay in 1,2,4‑triazole series
Agrochemical tolyl‑triazole fungicide development
Tolyl‑triazole core with halogen diversification handle
Crop protection performance and environmental safety evaluation

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

236.99016 g/mol

Monoisotopic Mass

236.99016 g/mol

Heavy Atom Count

13

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